6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene

Catalog No.
S14330312
CAS No.
254757-21-6
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene

CAS Number

254757-21-6

Product Name

6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene

IUPAC Name

2-oxa-1,5,7-triazatricyclo[5.2.1.04,10]deca-4(10),5,8-triene

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c1-2-9-6-5(3-10-9)7-4-8(1)6/h1-2,4H,3H2

InChI Key

LPTUGHBCFJXQLJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3N(C=CN3O1)C=N2

The compound 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene is a heterocyclic organic compound characterized by a complex structure that includes a fused triazole and pentalene framework. This compound features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heteroatoms in its structure enhances its reactivity and interaction with biological systems.

Typical of heterocyclic compounds. These include:

  • Nucleophilic substitutions: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cyclization reactions: The compound can undergo cyclization to form larger polycyclic structures, which may have enhanced stability or different biological activities.
  • Oxidation reactions: The presence of nitrogen and oxygen allows for potential oxidation reactions, which could modify the compound's properties and reactivity.

Research indicates that compounds similar to 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene exhibit significant biological activity. These activities may include:

  • Antimicrobial properties: Many heterocycles have shown effectiveness against various pathogens.
  • Anticancer effects: Some derivatives of triazole-containing compounds have demonstrated cytotoxicity against cancer cell lines.
  • Enzyme inhibition: The unique structure allows for potential inhibition of specific enzymes, making it a candidate for drug development.

The synthesis of 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene typically involves multi-step synthetic pathways. Common methods include:

  • Condensation reactions: Utilizing aldehydes or ketones with amines to form the triazole ring.
  • Cyclization steps: Following the initial formation of the triazole, further cyclization can be achieved through heating or using catalysts to promote ring closure.
  • Oxidative steps: Introducing oxygen functionalities through oxidation processes to complete the synthesis.

These methods often require careful control of reaction conditions to optimize yield and purity.

The applications of 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene span several domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug discovery targeting infectious diseases or cancer.
  • Materials Science: Its unique electronic properties could be harnessed in the development of advanced materials such as organic semiconductors or sensors.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pests.

Studies on the interactions of 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding affinity assays: Evaluating how strongly the compound binds to specific enzymes or receptors.
  • Cellular assays: Investigating the effects on cell viability and proliferation in various cell lines.
  • Molecular docking studies: Predicting the interaction modes with target proteins based on computational models.

These interactions provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene. Notable examples include:

Compound NameStructure FeaturesUnique Properties
Hexahydro-6bH-2a,4a,6a-triazacyclopenta[cd]pentaleneSimilar fused triazole-pentalene structureKnown for high stability under oxidative conditions
Perhydro-3a,6a,9a-triazaphenaleneContains additional nitrogen atomsExhibits distinct photophysical properties
5H,9bH-octahydrotetraazacycloocta[cd]pentaleneLarger cyclic structure with more nitrogenPotential use in coordination chemistry

These compounds highlight the diversity within this class of heterocycles while emphasizing the unique attributes of 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene that may influence its applications in research and industry.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

135.043261791 g/mol

Monoisotopic Mass

135.043261791 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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